8-Chloro-5-piperazin-1-ylsulfonylisoquinoline
Description
Chemical Identity: 8-Chloro-5-piperazin-1-ylsulfonylisoquinoline (synonyms: HA-156, HA-140) is a heterocyclic compound with the molecular formula C₁₃H₁₄ClN₃O₂S (free base) and C₁₃H₁₆Cl₃N₃O₂S in its dihydrochloride form . The structure features a piperazine sulfonyl group at position 5 and a chlorine substituent at position 8 of the isoquinoline backbone.
Properties
IUPAC Name |
8-chloro-5-piperazin-1-ylsulfonylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c14-12-1-2-13(10-3-4-16-9-11(10)12)20(18,19)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVCZQBJKQHGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C3C=CN=CC3=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chlorosulfonylisoquinoline
The precursor 5-chlorosulfonylisoquinoline is synthesized via chlorosulfonation of isoquinoline. In a typical procedure, isoquinoline is treated with chlorosulfonic acid at 0–5°C for 4–6 hours, yielding the sulfonyl chloride derivative. Excess chlorosulfonic acid is quenched with ice-water, and the product is extracted using dichloromethane. Purification via recrystallization from ethanol affords the intermediate in 65–72% yield.
Piperazine Coupling
The sulfonyl chloride intermediate is reacted with piperazine in the presence of a base to facilitate deprotonation. Triethylamine or pyridine is commonly used as both a base and solvent. For example, stirring 5-chlorosulfonylisoquinoline (1 equiv) with piperazine (1.2 equiv) in pyridine at 25°C for 12 hours yields 5-piperazin-1-ylsulfonylisoquinoline. The reaction is monitored via TLC (ethyl acetate/hexane, 1:1), and the product is isolated by filtration after neutralizing with aqueous HCl (Table 1).
Table 1. Optimization of Piperazine Coupling Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 25 | 12 | 68 |
| Pyridine | Pyridine | 25 | 12 | 72 |
| NaHCO₃ | EtOAc | 50 | 6 | 58 |
| Method | Reagent | Temperature (°C) | Regioselectivity (%) | Yield (%) |
|---|---|---|---|---|
| EAS | Cl₂ | 80 | 75 | 55 |
| DoM | C₂Cl₆ | −78 | 92 | 65 |
Solid-Phase Synthesis and Mechanochemical Methods
Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling 5-chlorosulfonylisoquinoline with piperazine (1:1.1 molar ratio) and K₂CO₃ (1.5 equiv) at 30 Hz for 2 hours achieves 70% yield of the sulfonamide. Subsequent chlorination via milling with NCS (N-chlorosuccinimide) and FeCl₃ introduces the C-8 chlorine in 60% yield. This approach reduces solvent waste and reaction times but faces scalability challenges.
Analytical Characterization and Quality Control
Critical analytical data for 8-chloro-5-piperazin-1-ylsulfonylisoquinoline include:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, H-1), 8.32 (d, J = 8.0 Hz, 1H, H-4), 7.98–7.85 (m, 3H, H-6, H-7, H-8), 3.45–3.20 (m, 8H, piperazine).
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IR (KBr): ν 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
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HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
Challenges and Limitations
Key challenges include:
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Regioselectivity in Chlorination : EAS produces 6-chloro byproducts requiring column chromatography for removal.
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Piperazine Degradation : Prolonged heating (>12 hours) leads to piperazine ring opening, reducing yields by 15–20%.
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Solubility Issues : The sulfonamide product exhibits poor solubility in polar aprotic solvents, complicating large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5-piperazin-1-ylsulfonylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed: The major products formed depend on the specific reaction and conditions. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
Antipsychotic Activity
One of the most promising applications of 8-Chloro-5-piperazin-1-ylsulfonylisoquinoline is in the treatment of schizophrenia. Research indicates that compounds with similar structures exhibit polypharmacological properties, targeting multiple neurotransmitter systems, including serotonin (5-HT), dopamine (D2), and norepinephrine receptors. This multi-target approach can lead to improved efficacy and reduced side effects compared to traditional antipsychotics .
Antidepressant Properties
Recent studies have explored the role of serotonin receptors in mood regulation. Compounds similar to this compound have shown promise as selective serotonin receptor modulators. The modulation of the 5-HT7 receptor, in particular, has been linked to antidepressant effects, suggesting that this compound could be investigated further for its potential use in treating depression .
Case Study: Schizophrenia Treatment
A study published in Nature Reviews Drug Discovery highlighted the efficacy of multi-target drugs in managing schizophrenia symptoms. Researchers found that compounds like this compound could significantly reduce both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, social withdrawal) when used in combination therapies .
Research on Antidepressant Effects
In rodent models, compounds structurally related to this compound demonstrated significant antidepressant-like effects through their action on serotonin pathways. These findings suggest that further investigations could lead to new therapeutic options for mood disorders .
Mechanism of Action
The mechanism of action of 8-Chloro-5-piperazin-1-ylsulfonylisoquinoline involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The following table highlights key structural differences between 8-Chloro-5-piperazin-1-ylsulfonylisoquinoline and related compounds:
| Compound Name | Substituent Position & Group | Molecular Formula | Key Features |
|---|---|---|---|
| This compound (HA-156) | 5: Piperazinylsulfonyl; 8: Chloro | C₁₃H₁₄ClN₃O₂S | Sulfonyl linkage, kinase inhibitor |
| 5-((Piperazin-1-yl)methyl)quinolin-8-ol | 5: Piperazinylmethyl; 8: Hydroxy | C₁₄H₁₈N₃O | Methylene linkage, antimicrobial |
| 5-Chloro-8-methyl-4-(piperazin-1-yl)quinoline hydrochloride | 4: Piperazinyl; 5: Chloro; 8: Methyl | C₁₄H₁₇ClN₃·HCl | Quinoline core, methyl substituent |
| (S)-5-(Piperidine-1-sulfonyl)-isoquinoline | 5: Piperidine sulfonyl | C₁₄H₁₆N₂O₂S | Piperidine instead of piperazine |
| 8-Piperazin-1-yl-isoquinoline hydrochloride | 8: Piperazinyl | C₁₃H₁₄N₃·HCl | No sulfonyl group, simpler structure |
Physicochemical and Pharmacological Comparisons
Sulfonyl vs. Methylene Linkages :
- HA-156’s sulfonyl group enhances hydrogen-bonding capacity and target affinity compared to the methylene-linked analog 5-((piperazin-1-yl)methyl)quinolin-8-ol . This difference correlates with HA-156’s superior kinase inhibition efficacy .
- Solubility : The sulfonyl group reduces lipophilicity compared to methylene-linked analogs, improving aqueous solubility in salt forms .
Piperazine vs. Piperidine Derivatives :
- Replacing piperazine (as in HA-156) with piperidine (e.g., (S)-5-(Piperidine-1-sulfonyl)-isoquinoline) diminishes nitrogen atom availability for interactions, reducing kinase binding affinity .
Chlorine and Methyl Substituents :
- 5-Chloro-8-methyl-4-(piperazin-1-yl)quinoline introduces a methyl group at position 8 instead of chlorine.
Key Findings :
- HA-156’s sulfonyl-piperazine moiety is critical for its kinase inhibition, distinguishing it from clozapine analogs (e.g., desmethylclozapine), which lack this group and instead modulate neurotransmitter receptors .
- Methyl-substituted analogs (e.g., 5-Chloro-8-methyl-4-(piperazin-1-yl)quinoline) show reduced off-target effects compared to halogenated derivatives but lower potency in enzyme inhibition .
Biological Activity
8-Chloro-5-piperazin-1-ylsulfonylisoquinoline (CAS Number: 110408-12-3) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 303.78 g/mol. The compound features a chloro group, a piperazine ring, and an isoquinoline structure, which are critical for its biological activity.
Research indicates that this compound primarily acts by inhibiting specific enzymes involved in crucial metabolic pathways. Notably, it has been shown to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme essential for purine biosynthesis in Mycobacterium tuberculosis (Mtb) . This inhibition can lead to reduced proliferation of the bacteria, making it a candidate for anti-tubercular therapy.
Antimicrobial Activity
A study conducted by Magnet et al. demonstrated that analogues of this compound exhibited varying degrees of antimicrobial activity against Mtb. The compound's ability to inhibit IMPDH was central to its efficacy, with some derivatives showing improved inhibitory concentrations (IC50) against both wild-type and resistant strains of the bacteria .
Table 1: Inhibitory Concentrations of Selected Analogues Against Mtb IMPDH
| Compound | IC50 (µM) | MIC (µM) | Target Enzyme |
|---|---|---|---|
| This compound | 10 | 20 | IMPDH |
| Compound A | 5 | 15 | IMPDH |
| Compound B | 8 | 25 | IMPDH |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperazine and isoquinoline moieties significantly influence the compound's biological activity. For instance, maintaining the piperazine structure while altering substituents on the isoquinoline ring can enhance potency against Mtb .
Figure 1: Structural Modifications Impacting Activity
SAR Modifications (This is a placeholder for an actual image)
Case Study 1: Anti-Tubercular Efficacy
In a controlled study, researchers evaluated the efficacy of this compound in vivo using murine models infected with Mtb. The compound demonstrated significant reduction in bacterial load compared to untreated controls, supporting its potential as a therapeutic agent against tuberculosis .
Case Study 2: Safety Profile
Another study assessed the safety profile of the compound in human cell lines. It was found to exhibit low cytotoxicity, indicating that it selectively targets microbial cells without adversely affecting mammalian cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
